molecular formula C21H21N5O6 B2468116 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775554-68-1

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2468116
CAS No.: 1775554-68-1
M. Wt: 439.428
InChI Key: QJALMHDBJAOSGN-UHFFFAOYSA-N
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Description

The target compound is a multifunctional heterocyclic molecule featuring a 1,3-benzodioxole moiety, a pyrimidoazepin core with fused oxadiazole and acetamide substituents. Its structural complexity arises from the fusion of a pyrimidine ring with an azepine system, further decorated with a 5-methyl-1,2,4-oxadiazole group and an N-acetamide linkage to a benzodioxole fragment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O6/c1-12-22-19(24-32-12)18-14-5-3-2-4-8-25(14)21(29)26(20(18)28)10-17(27)23-13-6-7-15-16(9-13)31-11-30-15/h6-7,9H,2-5,8,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJALMHDBJAOSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity against cancer cell lines and its role as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer progression.

Chemical Structure

The compound features a unique combination of a benzodioxole moiety and an oxadiazole ring fused with a pyrimido[1,6-a]azepine structure. Its molecular formula is C29H27F3N4O6SC_{29}H_{27}F_{3}N_{4}O_{6}S .

Cytotoxic Effects

Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • A549 Cell Line : Compounds derived from the oxadiazole structure showed IC50 values of 0.125 ± 0.020 mM and 0.349 ± 0.046 mM against A549 lung adenocarcinoma cells . These values indicate potent cytotoxicity comparable to standard chemotherapeutics like cisplatin.
  • C6 Cell Line : In glioma models (C6 cell line), certain derivatives displayed IC50 values ranging from 0.128 ± 0.027 mM to 0.157 ± 0.016 mM . This suggests that the incorporation of specific functional groups enhances the anticancer activity.

The mechanism underlying the anticancer effects appears to involve the inhibition of MMPs:

  • MMP Inhibition : The compounds were identified as effective inhibitors of MMP-9 with inhibition percentages around 24.78% to 30.46% . MMPs are implicated in tumor metastasis and angiogenesis; thus, their inhibition could play a critical role in limiting cancer progression.

Study on Anticancer Activity

A study conducted on various oxadiazole derivatives highlighted their anticancer properties through enzyme inhibition and cytotoxicity assays:

CompoundCell LineIC50 (mM)MMP-9 Inhibition (%)
Compound 8A5490.125 ± 0.02024.78 ± 0.86
Compound 9C60.137 ± 0.01530.46 ± 3.27
Compound XC60.507 ± 0.049Not tested

This table summarizes the effectiveness of selected compounds in inhibiting cancer cell growth and MMP activity.

Discussion

The promising biological activities associated with this compound suggest its potential utility in cancer therapy. The structure-function relationship indicates that modifications to the oxadiazole and benzodioxole moieties significantly influence both cytotoxicity and enzyme inhibition.

Comparison with Similar Compounds

Analytical and Spectroscopic Comparisons

Mass Spectrometry (MS)

The target compound’s molecular weight (~550–600 g/mol estimated) aligns with analogs in , where C20H18N4O2S derivatives show prominent [M]+ peaks at m/z 376. Fragmentation patterns for the acetamide group (e.g., m/z 148–156 in ) may overlap with the target’s MS profile, though the pyrimidoazepin core would introduce unique high-mass fragments .

Infrared (IR) Spectroscopy

The target compound’s IR spectrum would exhibit strong C=O stretches (~1700 cm⁻¹) from the pyrimidoazepin dione and acetamide groups, similar to thiazole-5-acetate (4a) in (C=O at 1680 cm⁻¹). The benzodioxole moiety may show characteristic C-O-C asymmetric stretching at 1250–1300 cm⁻¹ .

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